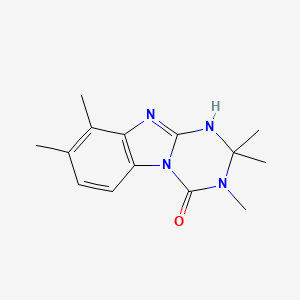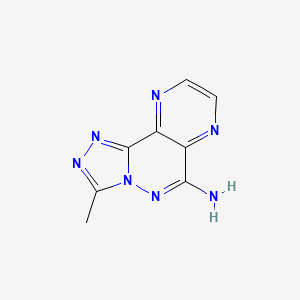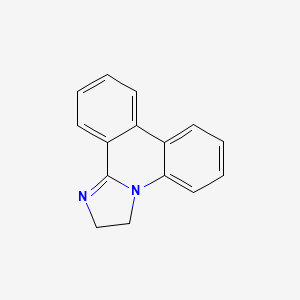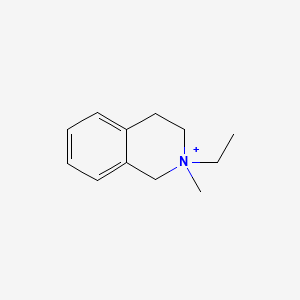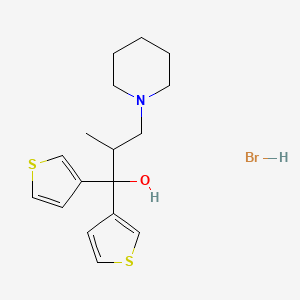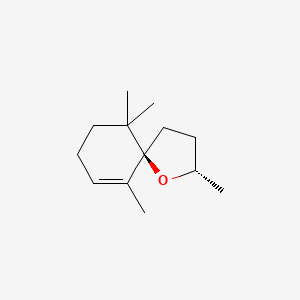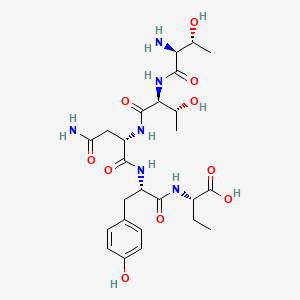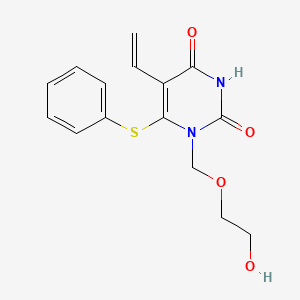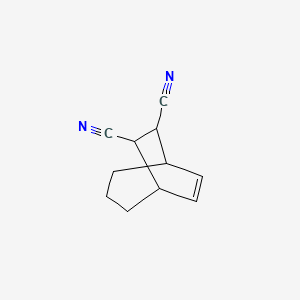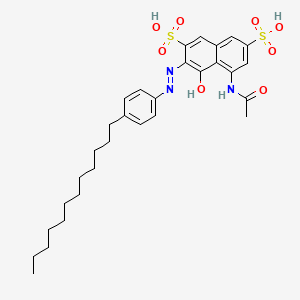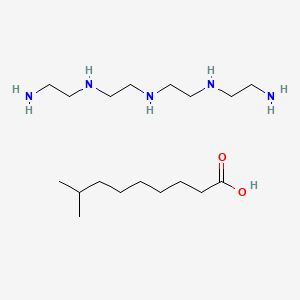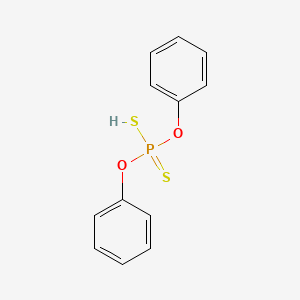
O,O-Diphenyl hydrogen phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Diphenyl hydrogen phosphorodithioate: is an organophosphorus compound with the molecular formula C12H11O2PS2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups attached to a phosphorodithioate moiety, making it a versatile reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O,O-Diphenyl hydrogen phosphorodithioate can be synthesized through the reaction of diphenyl phosphorochloridate with hydrogen sulfide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diphenyl phosphorochloridate is reacted with hydrogen sulfide. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions: O,O-Diphenyl hydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorothioates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form phosphorothioates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and bases like triethylamine are commonly used.
Major Products:
Oxidation: Phosphorothioates.
Reduction: Phosphines.
Substitution: Phosphorothioates.
Aplicaciones Científicas De Investigación
O,O-Diphenyl hydrogen phosphorodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of pesticides and as an additive in lubricants
Mecanismo De Acción
The mechanism of action of O,O-Diphenyl hydrogen phosphorodithioate involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metals, which can then participate in various catalytic processes. The molecular targets include enzymes and metal ions, and the pathways involved often relate to redox reactions and nucleophilic substitutions .
Comparación Con Compuestos Similares
- O,O-Dimethyl hydrogen phosphorodithioate
- O,O-Diethyl hydrogen phosphorodithioate
- O,O-Di(naphthalen-1-yl) hydrogen phosphorodithioate
Comparison: O,O-Diphenyl hydrogen phosphorodithioate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its methyl and ethyl counterparts. The presence of phenyl groups also enhances its ability to form stable complexes with metals, making it more effective in catalytic applications .
Propiedades
Número CAS |
2253-60-3 |
|---|---|
Fórmula molecular |
C12H11O2PS2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
diphenoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11O2PS2/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,16,17) |
Clave InChI |
CKSHRDPCFLDKPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


